molecular formula C8H9O3PS B1670715 Dioxabenzofos CAS No. 3811-49-2

Dioxabenzofos

Cat. No.: B1670715
CAS No.: 3811-49-2
M. Wt: 216.2 g/mol
InChI Key: OUNSASXJZHBGAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dioxabenzofos, also known as Salithion, is an organophosphate insecticide . Its primary target is the enzyme acetylcholinesterase . Acetylcholinesterase plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is essential for transmitting signals in the nervous system .

Mode of Action

This compound acts as a cholinesterase inhibitor . It binds to acetylcholinesterase, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system . The compound is non-systemic, exerting its effects through contact, ingestion, and respiratory pathways .

Biochemical Pathways

As a cholinesterase inhibitor, it disrupts the normal functioning of the cholinergic nervous system . This disruption can lead to a range of downstream effects, including overstimulation of muscles and glands, and potential neurotoxicity .

Pharmacokinetics

Like other organophosphates, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of this compound action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle twitching, weakness, and potentially paralysis . At high enough doses, it can cause respiratory failure and death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy as an insecticide can be affected by temperature, humidity, and the presence of other chemicals . Its stability can also be influenced by factors such as pH and light exposure . .

Biochemical Analysis

Biochemical Properties

Dioxabenzofos plays a significant role in biochemical reactions as an acetylcholinesterase inhibitor . This compound interacts with the enzyme acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which can be lethal to insects . Additionally, this compound may interact with other proteins and biomolecules involved in nerve signal transmission, although specific interactions beyond acetylcholinesterase inhibition are less well-documented.

Cellular Effects

This compound affects various types of cells, particularly nerve cells, by disrupting normal cellular processes. The compound’s inhibition of acetylcholinesterase leads to excessive accumulation of acetylcholine, which overstimulates nerve cells and disrupts normal cell signaling pathways . This overstimulation can result in symptoms such as muscle twitching, paralysis, and eventually death in insects. In mammalian cells, similar effects can occur, leading to neurotoxicity and potential long-term damage to the nervous system .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of acetylcholinesterase . The compound binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine into acetate and choline. This binding is typically irreversible, leading to prolonged inhibition of the enzyme and sustained accumulation of acetylcholine . This mechanism of action is similar to other organophosphate insecticides, which also target acetylcholinesterase to exert their toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to have a limited shelf life and can degrade under certain conditions, which may reduce its effectiveness . Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can cause persistent neurotoxic effects, including prolonged inhibition of acetylcholinesterase and continuous overstimulation of nerve cells . These effects can lead to long-term damage to the nervous system and other cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild symptoms such as muscle twitching and slight behavioral changes . At higher doses, this compound can cause severe neurotoxic effects, including paralysis, convulsions, and death . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. Additionally, high doses of this compound can cause toxic effects on other organ systems, including the liver and kidneys .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into less toxic metabolites . These metabolites are then further processed and excreted from the body through urine and feces. The metabolic pathways of this compound also involve interactions with various cofactors and enzymes that facilitate its breakdown and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes and accumulate in nerve tissues, where it exerts its toxic effects The distribution of this compound within the body can affect its localization and accumulation in target tissues, influencing its overall toxicity .

Subcellular Localization

This compound is primarily localized in nerve cells, where it targets acetylcholinesterase in synaptic clefts . The compound’s activity is influenced by its subcellular localization, as it needs to reach the active site of acetylcholinesterase to exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioxabenzofos can be synthesized through a series of chemical reactions involving the formation of a benzodioxaphosphinine ring.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dioxabenzofos undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while substitution reactions can yield various substituted benzodioxaphosphinine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioxabenzofos is unique due to its specific chemical structure, which includes a benzodioxaphosphinine ring. This structure contributes to its specific mode of action and its effectiveness as an insecticide. Additionally, its chiral nature and the presence of stereoisomers add to its complexity and potential for varied biological activity .

Properties

IUPAC Name

2-methoxy-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O3PS/c1-9-12(13)10-6-7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNSASXJZHBGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP1(=S)OCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041885
Record name Dioxabenzofos
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3811-49-2, 90293-10-0, 90293-16-6
Record name Salithion
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxabenzofos [BSI:ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Salithion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Salithion
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioxabenzofos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4H-1,3,2-benzodioxaphosphorin 2-sulphide
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Record name DIOXABENZOFOS
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Synthesis routes and methods

Procedure details

Into a reaction flask was placed 150 ml methanol, 21 g (0.15 moles) potassium carbonate, and 22 g (0.1 moles) of 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-sulfide. The reaction mixture was stirred at room temperature for 2 hours, filtered, and the axcess methanol recovered via reduced pressure. The residue was dissolved in 50 ml chloroform, washed with two portions of water (total of 100 ml), dried over sodium sulfate, filtered, and the solvent removed under reduced pressure. The residue crystallized to yield 19.2 g (92%) of 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide having a melting point 50°-53° C. The melting point, IR and NMR spectra of this product were identical to the known insecticide, Salithion. By using corresponding alkanols instead of methanol, the corresponding 2-alkoxy derivatives are obtained.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Salithion's primary mode of action as an insecticide?

A1: Salithion exerts its insecticidal activity by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for nerve impulse transmission in insects.

Q2: How does the inhibition of acetylcholinesterase impact insects?

A2: Inhibiting AChE leads to the accumulation of acetylcholine at nerve synapses. This overstimulation disrupts normal nerve function, ultimately leading to paralysis and death of the insect [].

Q3: What is the molecular formula and weight of Salithion?

A3: The molecular formula of Salithion is C8H9O3PS, and its molecular weight is 216.2 g/mol [].

Q4: What is known about the structural conformation of Salithion?

A4: X-ray crystallography and NMR spectroscopy have shown that the dioxaphosphorin ring in Salithion adopts a distorted half-chair conformation, with the P=S bond oriented equatorially [].

Q5: Does the stereochemistry of Salithion affect its insecticidal activity?

A5: Yes, Salithion exhibits enantioselectivity. The (S)-enantiomer of Salithion has been found to be more potent than the (R)-enantiomer in terms of both insecticidal activity and AChE inhibition in houseflies [, , ].

Q6: How does the structure of Salithion contribute to its selective toxicity towards insects compared to mammals?

A6: While the exact mechanism is not fully understood, research suggests that the selective toxicity might be attributed to differences in the target enzyme (AChE) structure and sensitivity between insects and mammals []. Additionally, mammals might have more efficient detoxification pathways for Salithion [].

Q7: What is the relationship between Salithion's structure and its degradation in soil?

A7: Studies have demonstrated stereoselective degradation of Salithion in soil. The (S)-enantiomer degrades faster than the (R)-enantiomer, suggesting that soil microorganisms preferentially degrade the (S)-form [].

Q8: How is Salithion metabolized in living organisms?

A8: In rats, Salithion is rapidly metabolized and primarily excreted in urine. The metabolic pathways involve demethylation, oxidation to salioxon (its oxon analog), and cleavage of the P-O-aryl bond [].

Q9: Are there insects resistant to Salithion?

A9: Yes, resistance to Salithion has been observed in some insect populations, such as houseflies and bulb mites. Resistance mechanisms can involve insensitive AChE, enhanced detoxification by glutathione S-transferases (GSTs), or a combination of both [, ].

Q10: What is the role of glutathione S-transferases in Salithion resistance?

A10: GSTs catalyze the conjugation of glutathione to Salithion, leading to its detoxification and excretion. Overexpression of GSTs in resistant insects can significantly reduce Salithion's effectiveness [, ].

Q11: What is the environmental fate of Salithion?

A11: Salithion can persist in the environment, particularly in soil. Its degradation is influenced by factors like temperature, pH, and microbial activity. It can also potentially contaminate water sources [].

Q12: What are the potential ecological risks associated with Salithion use?

A12: As an insecticide, Salithion can negatively impact non-target organisms, including beneficial insects and aquatic life. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects [].

Q13: Are there safer alternatives to Salithion for pest control?

A13: Research is ongoing to develop and evaluate safer and more environmentally friendly alternatives to Salithion. This includes exploring integrated pest management strategies, biopesticides, and insecticides with more favorable toxicological profiles [].

Q14: What analytical techniques are used to detect and quantify Salithion?

A14: Common methods for Salithion analysis include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) [], and mass spectrometry (MS) [].

Q15: Have computational methods been used in Salithion research?

A15: Yes, computational chemistry tools like molecular dynamics (MD) simulations have been employed to study the interaction of Salithion enantiomers with cyclodextrins, potentially aiding in the development of novel formulations [].

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